3-Chloropyridazine trifluoromethanesulfonate
Overview
Description
3-Chloropyridazine trifluoromethanesulfonate is a heterocyclic compound with the molecular formula C₅H₄ClF₃N₂O₃S and a molecular weight of 264.61 g/mol It is a derivative of pyridazine, a six-membered ring containing two adjacent nitrogen atoms
Preparation Methods
The synthesis of 3-Chloropyridazine trifluoromethanesulfonate typically involves the reaction of 3-chloropyridazine with trifluoromethanesulfonic anhydride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
3-Chloropyridazine trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include strong bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
3-Chloropyridazine trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 3-Chloropyridazine trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethanesulfonate group is a strong electron-withdrawing group, which can influence the reactivity of the pyridazine ring. This can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to various biological effects .
Comparison with Similar Compounds
3-Chloropyridazine trifluoromethanesulfonate can be compared with other pyridazine derivatives such as:
Pyridazine: A simpler compound with a similar ring structure but without the trifluoromethanesulfonate group.
Pyridazinone: Contains an oxygen atom in the ring and exhibits different chemical properties and biological activities.
Chloropyridazine: Similar to this compound but lacks the trifluoromethanesulfonate group.
The presence of the trifluoromethanesulfonate group in this compound makes it unique, as it imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
3-chloropyridazine;trifluoromethanesulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2.CHF3O3S/c5-4-2-1-3-6-7-4;2-1(3,4)8(5,6)7/h1-3H;(H,5,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLVTOIDNBMCCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)Cl.C(F)(F)(F)S(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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